5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide
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Overview
Description
5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylsulfamoyl group attached to a benzamide core, with additional methyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzylsulfamoyl Intermediate: The benzylsulfamoyl group can be introduced through the reaction of benzylamine with chlorosulfonic acid, followed by neutralization with a base.
Coupling with Benzamide Core: The intermediate is then coupled with 2-methyl-N-(propan-2-yl)benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-N-(propan-2-yl)benzamide: Lacks the benzylsulfamoyl group, resulting in different chemical properties and biological activities.
5-(methylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide: Similar structure but with a methylsulfamoyl group instead of benzylsulfamoyl, leading to variations in reactivity and applications.
Uniqueness
5-(benzylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)20-18(21)17-11-16(10-9-14(17)3)24(22,23)19-12-15-7-5-4-6-8-15/h4-11,13,19H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWVIHMFRUNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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